molecular formula C13H18HgNO6 B1218236 Mersalyl acid CAS No. 486-67-9

Mersalyl acid

Cat. No. B1218236
CAS RN: 486-67-9
M. Wt: 484.88 g/mol
InChI Key: GCUOGPZRDRUOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mersalyl acid is an organomercuric compound . It is used as a diuretic . It is a heavy, silvery d-block metal and one of six elements that are liquid at or near room temperature and pressure . It is a naturally occurring substance, and combines with other elements such as chlorine, sulfur, or oxygen to form inorganic mercury compounds (salts) .


Molecular Structure Analysis

Mersalyl acid has a molecular formula of C13H17HgNO6 . Its average mass is 483.867 Da and its monoisotopic mass is 485.076172 Da .


Physical And Chemical Properties Analysis

Mersalyl acid has a melting point of 192-193 °C (dec.) (lit.) . It is soluble in NH4OH .

Scientific Research Applications

Analytical Chemistry

Mersalyl acid is used as an analytical standard in the field of chemistry .

Summary of Application

In analytical chemistry, standards are substances that are used for quantitative analysis. Mersalyl acid, with its known properties and purity, can be used to calibrate instruments or to accurately determine the concentration of other substances .

Methods of Application

Mersalyl acid can be used in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), where it can help in the identification and quantification of other compounds .

Results or Outcomes

The use of Mersalyl acid as an analytical standard helps ensure the accuracy and reliability of analytical results .

Biological Research

Mersalyl acid has been mentioned in the context of biological research, particularly in studies related to energy-dependent transport .

Summary of Application

In biological research, Mersalyl acid might be used to study energy-dependent transport mechanisms .

Methods of Application

The specific methods of application in this context are not clear from the available information .

Results or Outcomes

The outcomes of using Mersalyl acid in this context are not specified in the available information .

Diuretic in Medicine

Mersalyl acid, also known as Mersal, is an organomercury compound and was used as a mercurial diuretic .

Summary of Application

It was used to treat edema due to its powerful diuretic properties . However, it is rarely used now, having been replaced by less toxic non-mercury containing diuretics like thiazides and loop diuretics .

Methods of Application

As a diuretic, Mersalyl would have been administered orally or intravenously to increase the excretion of water from the body .

Results or Outcomes

The use of Mersalyl as a diuretic would have resulted in a decrease in blood pressure and edema .

Antiviral Properties

Interestingly, Mersalyl has been found to have antiviral properties in mice .

Summary of Application

The specific antiviral properties of Mersalyl are not detailed in the available information .

Results or Outcomes

The outcomes of using Mersalyl for its antiviral properties are not specified in the available information .

Aluminum Transport Inhibition

Mersalyl acid has been found to inhibit aluminum transport out of brain extracellular fluid .

Summary of Application

This inhibition suggests that Mersalyl acid may mediate the monocarboxylate transporter (MCT1), which could have implications for research into diseases like Alzheimer’s .

Safety And Hazards

Mersalyl acid should be handled with care to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

[3-[[2-(carboxymethoxy)benzoyl]amino]-2-methoxypropyl]mercury;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16NO5.Hg.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUOGPZRDRUOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18HgNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334269
Record name {3-[2-(Carboxymethoxy)benzamido]-2-methoxypropyl}(hydroxy)mercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless solid; Slightly hygroscopic; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name Mersalyl acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15431
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

partially miscible in water
Record name Mersalyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09338
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Mersalyl is a mercurial diuretic which acts on the renal tubules, increasing the excretion of sodium and chloride, in approximately equal amounts, and of water. As a result, blood pressure and edema is markedly decreased. High-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins is believed to be the major mechanism for the activity of mercury. Through alterations in intracellular thiol status, mercury can promote oxidative stress, lipid peroxidation, mitochondrial dysfunction, and changes in heme metabolism. Mercury is known to bind to microsomal and mitochondrial enzymes, resulting in cell injury and death. For example, mercury is known to inhibit aquaporins, halting water flow across the cell membrane. It also inhibits the protein LCK, which causes decreased T-cell signaling and immune system depression. Mercury is also believed to inhibit neuronal excitability by acting on the postsynaptic neuronal membrane. It also affects the nervous system by inhibiting protein kinase C and alkaline phosphatase, which impairs brain microvascular formation and function, as well as alters the blood-brain barrier. Organic mercury exhibits developmental effects by binding to tubulin, which prevents microtubule assembly and causes mitotic inhibition. In addition, mercury produces an autoimmune response, likely by modification of major histocompatibility complex (MHC) class II molecules, self-peptides, T-cell receptors, or cell-surface adhesion molecules.
Record name Mersalyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09338
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Mersalyl acid

CAS RN

486-67-9, 879642-25-8, 492-18-2
Record name Mersalyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09338
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name {3-[2-(Carboxymethoxy)benzamido]-2-methoxypropyl}(hydroxy)mercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mersalyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Mersalyl acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mersalyl acid
Reactant of Route 2
Mersalyl acid
Reactant of Route 3
Mersalyl acid
Reactant of Route 4
Reactant of Route 4
Mersalyl acid
Reactant of Route 5
Mersalyl acid
Reactant of Route 6
Mersalyl acid

Citations

For This Compound
783
Citations
DC Ackley, RA Yokel - Toxicology, 1998 - Elsevier
… rat brain was evaluated in the present report by adding mersalyl acid to the brain dialysate. … (3) Preincubation is necessary to obtain full activity with mersalyl acid. (4) Mersalyl acid is not …
Number of citations: 42 www.sciencedirect.com
J Aumann - Parasitology, 1991 - cambridge.org
… incubation times and lower mersalyl acid concentrations had no … mersalyl acid solubilization. Controls for specific effects of mersalyl acid were incubated with 10 mmol/1 mersalyl acid …
Number of citations: 5 www.cambridge.org
GM Fanelli Jr, DL Bohn, SS Reilly… - American Journal of …, 1973 - journals.physiology.org
… 100 mg mersalyl acid and 50 mg theophylline. Separate experiments were performed with mersalyl acid alone and theophylline alone to make certain that mersalyl acid was, indeed, …
Number of citations: 55 journals.physiology.org
AM Traish, RE Muller, HH Wotiz - Journal of Biological Chemistry, 1981 - Elsevier
… The mercurial reagent mersalyl acid (0.2 mM) is used to … at low temperaturesthis at rial reagent mersalyl acid (0.2 m ~ is) … dithiothreitol; mersalyl acid solution: mersalyl acid (Sigma) was …
Number of citations: 84 www.sciencedirect.com
C Giasson, JA Bonanno - Experimental eye research, 1994 - Elsevier
… The basolateral lactate-induced acidification was inhibited by 75 % by mersalyl acid. while the net alkalinization observed under control conditions was unaffected. The alkalinization …
Number of citations: 53 www.sciencedirect.com
DE Goeger, RT Riley - Biochemical pharmacology, 1989 - Elsevier
… little information concerning the interaction of cyclopiazonic acid with Ca 2+ uptake and release by SR vesicles, we chose to compare the effects of cyclopiazonic acid with mersalyl acid, …
Number of citations: 169 www.sciencedirect.com
D Takashi, G Munekazu - Biochemical Pharmacology, 1980 - Elsevier
… Cysteine abolished the inhibitory effects of mersalyl acid and … different from the actions of mersalyl acid and ethacrynic acid. … results it seems that mersalyl acid and high ceiling diuretics …
Number of citations: 12 www.sciencedirect.com
S Radparvar, WS Mellon - Journal of steroid biochemistry, 1984 - Elsevier
… mersalyl acid > sodium thiocyanate 2 ~-hydroxymercuri~nzoate … Hormone displacement by mersalyl acid and ~-hydroxymercu… Furthermore, at least for mersalyl acid treatment, hormone …
Number of citations: 9 www.sciencedirect.com
CS Kim, J Jung - Journal of Photochemistry and Photobiology B: Biology, 1995 - Elsevier
… Destruction of the Fe-S centres by the treatment ofmitochondria with mersalyl acid resulted in a drastic decrease in photosensitivity of the complex. These results suggest that …
Number of citations: 21 www.sciencedirect.com
R Falter, G Ilgen - Fresenius' journal of analytical chemistry, 1997 - Springer
… Liquid Chromatography, Ultraviolet, PostColumn Oxidation) was coupled with a cold vapor atomic fluorescence spectrometer (CVAFS) for separation and determination of mersalyl acid, …
Number of citations: 67 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.